molecular formula C11H15NOS B12099124 N-(2-methoxyphenyl)thiolan-3-amine

N-(2-methoxyphenyl)thiolan-3-amine

Cat. No.: B12099124
M. Wt: 209.31 g/mol
InChI Key: NQBJJKSIVIZWPP-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)thiolan-3-amine is a chemical compound with the molecular formula C11H15NOS It is characterized by the presence of a thiolane ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)thiolan-3-amine typically involves the reaction of 2-methoxyaniline with thiolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiolane ring. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)thiolan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyphenyl)thiolan-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the methoxy group and thiolane ring may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)methylthiolan-3-amine
  • N-(2-methoxyphenyl)thiolan-3-amine derivatives

Uniqueness

This compound is unique due to its specific structural features, including the methoxyphenyl group and thiolane ring

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

N-(2-methoxyphenyl)thiolan-3-amine

InChI

InChI=1S/C11H15NOS/c1-13-11-5-3-2-4-10(11)12-9-6-7-14-8-9/h2-5,9,12H,6-8H2,1H3

InChI Key

NQBJJKSIVIZWPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2CCSC2

Origin of Product

United States

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